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molecular formula C11H12O2 B8399931 4-Methyl-7-methoxy-2H-1-benzopyran

4-Methyl-7-methoxy-2H-1-benzopyran

Cat. No. B8399931
M. Wt: 176.21 g/mol
InChI Key: IDRSZYOJAWDVSG-UHFFFAOYSA-N
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Patent
US04159273

Procedure details

The carbinol of step (a) (73.3 g) was stirred with phosphorus oxychloride (19.3 g; 11.6 ml) in dry pyridine (380 ml) for 20 hours under nitrogen. The reaction mixture was poured into water, extracted with ether and the ethereal extracts were washed with dilute acid, then sodium bicarbonate solution, then water and dried. Evaporation of the solvent left 58 g of residue (87.2%). MS evidence was correct for the required compound. NMR suggested that the product was in fact a mixture of isomeric alkenes.
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:14])[C:7]2[CH:8]=[CH:9][C:10]([O:12][CH3:13])=[CH:11][C:6]=2[O:5][CH2:4][CH2:3]1.P(Cl)(Cl)(Cl)=O.O>N1C=CC=CC=1>[CH3:13][O:12][C:10]1[CH:9]=[CH:8][C:7]2[C:2]([CH3:14])=[CH:3][CH2:4][O:5][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
73.3 g
Type
reactant
Smiles
OC1(CCOC2=C1C=CC(=C2)OC)C
Name
Quantity
11.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
380 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the ethereal extracts were washed
ADDITION
Type
ADDITION
Details
with dilute acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium bicarbonate solution, then water and dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left 58 g of residue (87.2%)
ADDITION
Type
ADDITION
Details
a mixture of isomeric alkenes

Outcomes

Product
Name
Type
Smiles
COC1=CC2=C(C(=CCO2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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